molecular formula C14H20N2O5S B1437978 1-(Piperidin-4-ylcarbonyl)indoline, sulfate CAS No. 1185297-96-4

1-(Piperidin-4-ylcarbonyl)indoline, sulfate

Cat. No. B1437978
M. Wt: 328.39 g/mol
InChI Key: QJAFJBNOYMANAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Piperidin-4-ylcarbonyl)indoline, sulfate” is a chemical compound with the molecular formula C14H20N2O5S . Its molecular weight is approximately 328.38 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O.H2O4S/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16;1-5(2,3)4/h1-4,12,15H,5-10H2;(H2,1,2,3,4) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.38 and a molecular formula of C14H20N2O5S . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

1-(Piperidin-4-ylcarbonyl)indoline derivatives are utilized in organocatalytic asymmetric synthesis, particularly in Michael-Michael cascade reactions. These reactions enable the efficient assembly of complex molecules, including polysubstituted piperidino[1,2-a]indoline compounds with multiple stereocenters. Such compounds are significant for their structural complexity and potential biological activity, achieving good yields and excellent enantioselectivities in synthesis processes (Zhao et al., 2014).

Antimicrobial Agents

Derivatives of 1-(Piperidin-4-ylcarbonyl)indoline, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant potency against bacterial and fungal pathogens affecting tomato plants, highlighting their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Anti-tumor Alkaloids

In the realm of oncology, 1-(Piperidin-4-ylcarbonyl)indoline scaffolds have been explored for their potential as anti-tumor agents. Specific dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones synthesized from these scaffolds have shown higher potency against cervical and liver tumor cell lines than standard references, suggesting their utility in developing new cancer therapies (Girgis et al., 2015).

Antimalarial Chemotypes

Exploring the 3-piperidin-4-yl-1H-indole scaffold, derived from 1-(Piperidin-4-ylcarbonyl)indoline, has led to the identification of novel compounds with antimalarial activity. These compounds, developed through synthetic chemistry, exhibit activity against drug-resistant strains of Plasmodium falciparum, offering a promising new direction for antimalarial drug development (Santos et al., 2015).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2,3-dihydroindol-1-yl(piperidin-4-yl)methanone;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.H2O4S/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16;1-5(2,3)4/h1-4,12,15H,5-10H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAFJBNOYMANAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C32.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-ylcarbonyl)indoline, sulfate

CAS RN

1185297-96-4
Record name Methanone, (2,3-dihydro-1H-indol-1-yl)-4-piperidinyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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